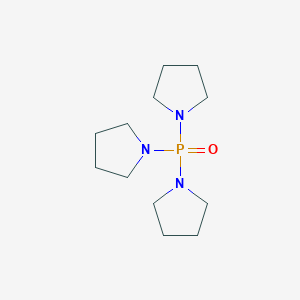

Tri(pyrrolidin-1-yl)phosphine oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-dipyrrolidin-1-ylphosphorylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N3OP/c16-17(13-7-1-2-8-13,14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOGEHIVQIMJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)P(=O)(N2CCCC2)N3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50214357 | |

| Record name | 1,1',1''-Phosphinylidynetrispyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6415-07-2, 66805-06-9 | |

| Record name | 1,1′,1′′-Phosphinylidynetris[pyrrolidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6415-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1',1''-Phosphinylidynetrispyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC221656 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221656 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC221655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1',1''-Phosphinylidynetrispyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50214357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1',1''-phosphinylidynetrispyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1′,1′′-Phosphinylidynetrispyrrolidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALB2R4N5A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Tri(pyrrolidin-1-yl)phosphine oxide

Introduction

Tri(pyrrolidin-1-yl)phosphine oxide, with the Chemical Abstracts Service (CAS) number 6415-07-2 , is an organophosphorus compound characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine (B122466) rings.[1][2][3][4][5] This compound, also known as Tris(N,N-tetramethylene)phosphoric triamide, has garnered interest within the scientific community for its versatile applications in organic synthesis, catalysis, and coordination chemistry.[1][3] Its unique structural features, including the presence of a phosphoryl group and three nitrogen-containing heterocyclic rings, impart distinct chemical properties that make it a valuable reagent and ligand in various chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a colorless to brown clear liquid under standard conditions.[3] The pyrrolidine substituents enhance its solubility and reactivity compared to other phosphine (B1218219) oxides.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| CAS Number | 6415-07-2 |

| Molecular Formula | C12H24N3OP |

| Molecular Weight | 257.31 g/mol [1] |

| Boiling Point | 140-142 °C at 0.1 mmHg[3] |

| Density | 1.120 g/mL at 20 °C[3] |

| Refractive Index (n20/D) | 1.514 |

| Flash Point | 113 °C |

| pKa | 6.89 ± 0.20 (Predicted)[3] |

| Storage Temperature | Room temperature, under inert atmosphere[3] |

Synthesis and Reaction Mechanisms

The synthesis of this compound can be achieved through several methods. A common approach involves the oxidation of its phosphine precursor, Tri(pyrrolidin-1-yl)phosphine.

1. Oxidation of Tri(pyrrolidin-1-yl)phosphine: This method involves the reaction of Tri(pyrrolidin-1-yl)phosphine with a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or peracids, to introduce the oxygen atom to the phosphorus center.[1]

2. Direct Phosphination: An alternative route is the direct reaction of phosphorus trichloride (B1173362) (PCl₃) with pyrrolidine. This reaction is performed under controlled conditions to form the P-N bonds, followed by an oxidation step to yield the final phosphine oxide product.[1]

Below is a diagram illustrating a generalized synthesis workflow.

Applications in Research and Development

The unique electronic and steric properties of this compound make it a valuable compound in several areas of chemical research.

-

Ligand in Coordination Chemistry: The oxygen and nitrogen atoms can act as Lewis basic sites, allowing the molecule to function as a ligand for various metal ions.[1] Its coordination behavior is crucial for the development of novel metal complexes with specific catalytic or material properties.[1]

-

Catalysis: Due to its Lewis basicity, it has potential applications as a catalyst in a range of organic reactions.[1] Further research is ongoing to fully explore its catalytic activity and efficiency in comparison to existing catalysts.[1]

-

Organic Synthesis: It is utilized as a reagent and research tool in academic and industrial settings to investigate reaction mechanisms and forge new synthetic pathways.[1]

-

Material Science: The compound's potential for hydrogen bonding and its thermal stability suggest it could be a candidate for the development of new materials, although this area remains largely unexplored.[1]

-

Biochemical Research: It has been identified as a competitive inhibitor of horse serum butyrylcholinesterase, indicating its potential for use in biochemical studies.[3]

The following diagram illustrates the logical relationships between the compound's properties and its applications.

Experimental Protocols

While detailed experimental protocols are often specific to the reaction being studied, a general procedure for its use in an electrochemical reaction is provided below.

Electrochemical Reaction Utilizing this compound:

An experimental procedure describes its use in an electrochemical setup.[6]

Materials and Equipment:

-

Electrochemical cell

-

Magnesium anode

-

Galvanized steel wire cathode

-

Substrate (0.1 mmol, 1.0 eq.)

-

1,3-dimethylurea (0.3 mmol, 3.0 eq.)

-

This compound (1.0 mmol, 10 eq.)

-

1.5 mol/L THF solution of LiBr (500 µL)

-

THF (3 mL)

-

Diethyl ether

-

Argon source

-

Power supply for electrolysis (10 mA)

Procedure:

-

To an electrochemical cell equipped with a magnesium anode and a galvanized steel wire cathode, add the substrate, 1,3-dimethylurea, this compound, and the LiBr solution in THF.[6]

-

Add an additional 3 mL of THF to the reaction mixture.[6]

-

Purge the cell with argon to create an inert atmosphere.[6]

-

Initiate electrolysis at a constant current of 10 mA at room temperature.[6]

-

Monitor the reaction until the full consumption of the substrate.[6]

-

Upon completion, wash the cell with diethyl ether.[6]

-

Remove the solvent in vacuo to isolate the product.[6]

The workflow for this experimental protocol is visualized below.

Safety and Handling

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3]

Conclusion

This compound is a multifaceted organophosphorus compound with significant potential in various fields of chemical science. Its well-defined properties and reactivity make it a valuable tool for researchers engaged in the synthesis of complex molecules, the development of novel catalysts, and the exploration of new materials. As research continues, the full scope of its utility is expected to expand, paving the way for new discoveries and applications.

References

- 1. Buy this compound | 6415-07-2 [smolecule.com]

- 2. chemscene.com [chemscene.com]

- 3. Tris(pyrrolidinophosphine) oxide | 6415-07-2 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1,1',1''-Phosphinylidynetris(pyrrolidine) | C12H24N3OP | CID 80866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tripyrrolidinophosphine Oxide | 6415-07-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Unveiling the Molecular Architecture of Tri(pyrrolidin-1-yl)phosphine Oxide: A Technical Guide

For Immediate Release

This technical whitepaper provides a detailed examination of the molecular structure of Tri(pyrrolidin-1-yl)phosphine oxide (TPPO), a compound of interest for researchers, scientists, and professionals in drug development. This guide synthesizes crystallographic data to present a comprehensive overview of its three-dimensional conformation, bonding characteristics, and the experimental procedures used for its structural determination.

Molecular Structure and Conformation

This compound, with the chemical formula C₁₂H₂₄N₃OP, is an organophosphorus compound featuring a central phosphorus atom double-bonded to an oxygen atom and single-bonded to the nitrogen atoms of three separate pyrrolidine (B122466) rings. The geometry around the phosphorus center is approximately tetrahedral. The pyrrolidine rings adopt a puckered, non-planar conformation, which is a characteristic feature of such five-membered saturated heterocycles.

A two-dimensional representation of the molecular connectivity is presented below.

Quantitative Structural Data

The precise bond lengths and angles of this compound have been determined through single-crystal X-ray diffraction. The key quantitative data are summarized in the tables below.

| Bond | Length (Å) |

| P=O | 1.481 |

| P–N (avg) | 1.650 |

| N–C (avg) | 1.47 |

| C–C (avg) | 1.51 |

| Angle | Degree (º) |

| O=P–N (avg) | 112.5 |

| N–P–N (avg) | 106.3 |

| P–N–C (avg) | 122.1 |

| C–N–C (avg) | 110.1 |

| N–C–C (avg) | 104.5 |

| C–C–C (avg) | 105.7 |

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound was achieved through single-crystal X-ray diffraction. The general workflow for this experimental procedure is outlined below.

Methodology Details:

-

Crystal Growth: Single crystals suitable for X-ray diffraction were grown by slow evaporation from a suitable solvent.

-

Data Collection: A crystal of appropriate dimensions was mounted on a goniometer head. Data were collected using a four-circle diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å). The data collection is performed at a controlled temperature, often cooled to reduce thermal motion.

-

Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The initial positions of the atoms were determined using direct methods. The structural model was then refined using full-matrix least-squares techniques. Hydrogen atoms were typically placed in calculated positions and refined using a riding model. The final structure was validated by examining the agreement between the observed and calculated structure factors (R-factor).

This detailed structural information is fundamental for understanding the chemical reactivity, potential as a ligand in coordination chemistry, and for computational modeling in drug design and materials science.

An In-depth Technical Guide to the Synthesis of Tri(pyrrolidin-1-yl)phosphine oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri(pyrrolidin-1-yl)phosphine oxide is a versatile organophosphorus compound with significant applications in organic synthesis and coordination chemistry. Its utility as a ligand and reagent necessitates a comprehensive understanding of its synthesis. This technical guide provides a detailed overview of the primary synthetic routes to this compound, including experimental protocols, quantitative data, and reaction mechanisms. The information presented is intended to equip researchers and professionals in drug development and chemical synthesis with the knowledge required for the efficient preparation of this valuable compound.

Introduction

This compound, also known as tris(pyrrolidino)phosphine oxide, is a phosphine (B1218219) oxide characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine (B122466) rings.[1] Its unique electronic and steric properties make it a valuable ligand in catalysis and a useful reagent in various organic transformations. This guide details the most common and effective methods for its synthesis, providing practical experimental procedures and relevant data to facilitate its preparation in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its immediate precursor, Tri(pyrrolidin-1-yl)phosphine, is provided in the table below.

| Property | This compound | Tri(pyrrolidin-1-yl)phosphine |

| CAS Number | 6415-07-2 | 5666-12-6 |

| Molecular Formula | C₁₂H₂₄N₃OP | C₁₂H₂₄N₃P |

| Molecular Weight | 257.32 g/mol | 241.31 g/mol |

| Appearance | Liquid | Liquid |

| Boiling Point | 140-142 °C @ 0.1 mmHg | 104 °C @ 0.1 mmHg |

| Flash Point | 113 °C | Not available |

| Solubility | Soluble in organic solvents, insoluble in water | Not available |

Synthetic Methodologies

There are three primary routes for the synthesis of this compound.

-

Method 1: A two-step synthesis involving the preparation of Tri(pyrrolidin-1-yl)phosphine from phosphorus trichloride (B1173362) and pyrrolidine, followed by its oxidation.

-

Method 2: A one-pot synthesis directly from phosphorus trichloride and pyrrolidine with subsequent in-situ oxidation.

-

Method 3: Reaction of phosphorous acid tris-diethylamide with pyrrolidine.

This guide will provide detailed protocols for the first two methods, which are the most commonly employed.

Method 1: Two-Step Synthesis from Phosphorus Trichloride

This method proceeds in two distinct stages: the formation of the phosphine intermediate and its subsequent oxidation.

References

A Comprehensive Technical Guide to the Physical Properties of Tri(pyrrolidin-1-yl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical properties of Tri(pyrrolidin-1-yl)phosphine oxide (CAS No. 6415-07-2). The document collates available quantitative data into a structured format for ease of reference. Furthermore, it outlines generalized experimental protocols for the determination of key physical characteristics and presents a summary of its synthesis. This guide is intended to be a valuable resource for professionals in research and development who are working with or considering the use of this compound.

Introduction

This compound, also known as tris(pyrrolidino)phosphine oxide, is an organophosphorus compound with the chemical formula C₁₂H₂₄N₃OP.[1][2] Its molecular structure, featuring a phosphoryl group bonded to three pyrrolidine (B122466) rings, imparts unique solubility and reactivity characteristics.[1] These properties make it a compound of interest in various chemical applications, including as a potential ligand in coordination chemistry and catalysis.[1][3] An understanding of its physical properties is fundamental for its effective handling, application, and the development of new synthetic methodologies.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is important to note that while many sources describe the compound as a liquid, some refer to it as a white solid, suggesting that its melting point may be near room temperature.[4][5] However, a specific melting point value is not consistently reported in the available literature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄N₃OP | [1][2] |

| Molecular Weight | 257.32 g/mol | [1][2] |

| CAS Number | 6415-07-2 | [1][2] |

| Appearance | Colorless to brown clear liquid | [5][6] |

| Boiling Point | 389.9 °C at 760 mmHg140-142 °C at 0.1 mmHg133 °C at 1 mmHg | [4][6][7] |

| Density | 1.120 g/mL at 20 °C | [6] |

| Refractive Index (n²⁰/D) | 1.514 | [6] |

| Flash Point | 112.8 °C | [4] |

| Solubility | Insoluble in water. Soluble in organic solvents such as methanol (B129727) and acetonitrile. | [5] |

| pKa (Predicted) | 6.89 ± 0.20 | [6] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is a key physical property that can be determined using several methods, including distillation and the Thiele tube method.[4][8]

Thiele Tube Method:

This micro-method is suitable for small sample volumes.

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, and the temperature is monitored.

-

Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the capillary tube. The heating is then discontinued.

-

Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[8]

Caption: Boiling Point Determination Workflow.

Determination of Solubility

A qualitative assessment of solubility in various solvents provides valuable information about the polarity and functional groups present in a compound.[6]

Procedure:

-

Sample Preparation: In a small test tube, place approximately 0.1 g of the solid compound or 0.2 mL of the liquid compound.

-

Addition of Solvent: Add 3 mL of the solvent (e.g., water, methanol, acetonitrile, ether) in portions, shaking the test tube after each addition.

-

Observation: Observe whether the compound dissolves completely.

-

pH Measurement (for aqueous solutions): If the compound dissolves in water, test the pH of the solution using litmus (B1172312) paper or a pH meter to determine if it is acidic, basic, or neutral.

-

Acid/Base Solubility: If the compound is insoluble in water, its solubility should be tested in 5% aqueous solutions of sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), and hydrochloric acid (HCl) to identify acidic or basic functional groups.[6]

Caption: Qualitative Solubility Testing Workflow.

Synthesis

This compound is typically synthesized by the oxidation of its precursor, tris(pyrrolidin-1-yl)phosphine.[1] A common oxidizing agent for this transformation is hydrogen peroxide.

General Synthetic Scheme:

Caption: Synthesis of this compound.

Another reported method involves the reaction of phosphorous acid tris-diethylamide with pyrrolidine at 70 °C.[5]

Spectral Data

Based on the structure of this compound, the following spectral features would be expected:

-

¹H NMR: Signals corresponding to the methylene (B1212753) protons of the pyrrolidine rings. Due to the proximity to the phosphorus and nitrogen atoms, these signals would likely appear as complex multiplets.

-

¹³C NMR: Resonances for the carbon atoms of the pyrrolidine rings.

-

³¹P NMR: A single resonance characteristic of a phosphine (B1218219) oxide environment.

For definitive structural confirmation and purity assessment, it is recommended that researchers acquire their own analytical data.

Conclusion

This technical guide has consolidated the available physical property data for this compound and provided an overview of standard experimental methodologies for their determination. While there are some inconsistencies in the reported physical state and a lack of detailed, publicly available spectral data, the information presented here serves as a solid foundation for researchers and professionals in the field of drug development. The unique properties of this compound suggest its potential for further exploration in various chemical applications.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. Tris(pyrrolidinophosphine) oxide | 6415-07-2 [chemicalbook.com]

- 3. Buy this compound | 6415-07-2 [smolecule.com]

- 4. vernier.com [vernier.com]

- 5. Page loading... [guidechem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Video: Boiling Points - Concept [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scribd.com [scribd.com]

- 10. rsc.org [rsc.org]

- 11. This compound | 6415-07-2 [sigmaaldrich.com]

In-Depth Technical Guide on Tri(pyrrolidin-1-yl)phosphine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) is an organophosphorus compound with the chemical formula C₁₂H₂₄N₃OP. It is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine (B122466) rings. This structure imparts a high degree of polarity to the molecule. TPPO is primarily utilized in the fields of coordination chemistry and catalysis, where it can act as a ligand for metal complexes. Its pyrrolidine substituents are noted to enhance its solubility and reactivity in comparison to other phosphine (B1218219) oxides.[1] This document provides a comprehensive overview of the available solubility data, experimental protocols for solubility determination, and relevant experimental workflows.

Solubility Data

A thorough review of available scientific literature and chemical databases did not yield quantitative solubility data for this compound. However, qualitative solubility information is consistently reported.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | --INVALID-LINK-- |

| Methanol | Soluble | --INVALID-LINK-- |

| Acetonitrile | Soluble | --INVALID-LINK-- |

| Organic Solvents (general) | Soluble | --INVALID-LINK-- |

It is important to note that the term "soluble" is qualitative and does not provide information on the concentration at which the compound dissolves. For research and development purposes, experimental determination of quantitative solubility in relevant solvent systems is highly recommended.

Experimental Protocols

While a specific, validated protocol for the quantitative solubility determination of this compound is not available in the public domain, a general and reliable method can be adapted from established procedures for organic compounds and other phosphine oxides. The following protocol is a recommended starting point.

Protocol: Quantitative Determination of Solubility by the Static Analytic Method

This method involves preparing a saturated solution of the compound at a specific temperature, followed by the quantitative analysis of the solute concentration in the solution.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, methanol, acetonitrile, ethanol, toluene, etc.) of analytical grade

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or Gas Chromatography (GC) system if appropriate

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 310.15 K).

-

Agitate the vials for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended. Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to match the experimental temperature.

-

Immediately filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC or GC method to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Workflow for Solubility Determination

Caption: Workflow for the experimental determination of solubility.

Synthesis and Catalytic Application Workflow

This compound can be synthesized through the oxidation of its corresponding phosphine, tris(pyrrolidin-1-yl)phosphine.[1] Its primary application lies in its use as a ligand in catalysis.

General Synthesis Workflow

The synthesis typically involves the reaction of a phosphorus precursor with pyrrolidine, followed by an oxidation step.

Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Catalytic Cycle Workflow Example

As a ligand, this compound can be used to modulate the activity and selectivity of a metal catalyst in various cross-coupling reactions. The following diagram illustrates a generic catalytic cycle where "L" represents the TPPO ligand.

Generic Catalytic Cross-Coupling Cycle

Caption: A generalized catalytic cycle involving a phosphine oxide ligand.

Conclusion

References

Spectroscopic data for Tri(pyrrolidin-1-yl)phosphine oxide (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Tri(pyrrolidin-1-yl)phosphine oxide, a compound of interest in various research and development applications. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of molecules. For this compound, ¹H, ¹³C, and ³¹P NMR spectra are crucial for its characterization.

¹H NMR Data

The ¹H NMR spectrum of this compound typically exhibits two main multiplets corresponding to the protons of the pyrrolidine (B122466) rings.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.1 | m | -CH₂-N- |

| ~1.8 | m | -CH₂-CH₂- |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, two distinct signals are expected for the pyrrolidine ring carbons.

| Chemical Shift (ppm) | Assignment |

| ~46 | -CH₂-N- |

| ~26 | -CH₂-CH₂- |

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

³¹P NMR Data

³¹P NMR is particularly useful for phosphorus-containing compounds. This compound is expected to show a single resonance in the phosphine (B1218219) oxide region.

| Chemical Shift (ppm) | Assignment |

| ~25-35 | P=O |

Note: The exact chemical shift is highly dependent on the solvent and referencing standard.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

Acquisition Parameters (General):

-

¹H NMR: Pulse sequence: zg30; Number of scans: 16; Relaxation delay: 1.0 s.

-

¹³C NMR: Pulse sequence: zgpg30; Number of scans: 1024; Relaxation delay: 2.0 s.

-

³¹P NMR: Pulse sequence: zgpg30; Number of scans: 128; Relaxation delay: 2.0 s.

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C) or an external standard (e.g., 85% H₃PO₄ for ³¹P).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

The IR spectrum of this compound is characterized by strong absorptions corresponding to the P=O and C-N stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| ~2970-2870 | C-H stretch |

| ~1460 | CH₂ bend |

| ~1200 | P=O stretch |

| ~995 | C-N stretch |

Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Acquisition Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data

The mass spectrum of this compound will show the molecular ion peak and several fragment ions.

| m/z | Assignment |

| 257 | [M]⁺ (Molecular Ion) |

| 187 | [M - C₄H₈N]⁺ |

| 117 | [M - 2(C₄H₈N)]⁺ |

| 70 | [C₄H₈N]⁺ |

Note: The relative intensities of the peaks can vary depending on the ionization method and energy.

Experimental Protocol for Mass Spectrometry

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method for small molecules like this compound.

Instrumentation: A variety of mass spectrometers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

Acquisition Parameters: The mass spectrum is typically acquired over a mass range of m/z 50-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to Tri(pyrrolidin-1-yl)phosphine oxide: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tri(pyrrolidin-1-yl)phosphine oxide, a unique organophosphorus compound, has garnered interest within the scientific community for its applications in organic synthesis and coordination chemistry. This document provides a comprehensive overview of its discovery, historical development, synthesis, and key applications, with a focus on its role as a ligand in catalysis. Detailed experimental protocols, quantitative data, and visualizations of chemical pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

This compound, also known as tris(pyrrolidino)phosphine oxide, is a phosphoric triamide with the chemical formula C₁₂H₂₄N₃OP.[1][2] Its structure features a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine (B122466) rings. This configuration imparts specific electronic and steric properties that make it a subject of interest in various chemical disciplines. While not as extensively studied as some other phosphine (B1218219) oxides, its distinct characteristics offer potential advantages in catalysis and as a building block in medicinal chemistry. This guide aims to consolidate the existing knowledge on this compound, providing a detailed technical resource for its synthesis and application.

Discovery and Historical Context

The synthesis of phosphoric triamides, the class of compounds to which this compound belongs, has its roots in the early 20th century. Initial methods involved the reaction of phosphoryl chloride (POCl₃) with amines.[1] While the exact date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis falls within the broader exploration of organophosphorus chemistry that intensified in the mid-20th century. The general methodology for creating N-substituted phosphoric triamides was established, paving the way for the synthesis of a wide variety of such compounds, including the subject of this guide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 6415-07-2 | [1][2] |

| Molecular Formula | C₁₂H₂₄N₃OP | [1][2] |

| Molecular Weight | 257.32 g/mol | [2] |

| Appearance | Colorless to Brown Liquid | [2] |

| Boiling Point | 140-142 °C at 0.1 mmHg | [2] |

| Density | 1.120 g/mL at 20 °C | [2] |

| Refractive Index (n²⁰/D) | 1.514 | [2] |

| Flash Point | 113 °C | [2] |

| Storage | Inert atmosphere, Room Temperature | [2] |

Synthesis

The primary method for the synthesis of this compound involves the reaction of phosphorus oxychloride (POCl₃) with an excess of pyrrolidine. This is a standard approach for the preparation of phosphoric triamides.

General Reaction Scheme

Caption: General synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Pyrrolidine

-

Anhydrous diethyl ether (or other suitable inert solvent)

-

Triethylamine (B128534) (or other suitable acid scavenger)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

A solution of pyrrolidine (3.3 equivalents) and triethylamine (3.3 equivalents) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of phosphorus oxychloride (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred solution of pyrrolidine and triethylamine over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The resulting precipitate of triethylamine hydrochloride is removed by filtration.

-

The filtrate is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by vacuum distillation to yield this compound as a colorless to brown liquid.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired purity.

Applications in Catalysis

A significant area of application for this compound is as a ligand in transition metal-catalyzed cross-coupling reactions. Phosphine oxides, in general, can act as stabilizing ligands for palladium catalysts, enhancing their activity and stability.[3][4][5]

Palladium-Catalyzed Cross-Coupling Reactions

This compound can be employed as a ligand in various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. The lone pair of electrons on the oxygen atom can coordinate to the palladium center, influencing the electronic and steric environment of the catalyst and thereby affecting the reaction outcome.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

While specific, detailed examples of this compound as a ligand in published literature are scarce, its structural similarity to other effective phosphine oxide ligands suggests its potential in this area. Researchers exploring novel ligand systems for cross-coupling reactions may find this compound to be a viable candidate.

Coordination Chemistry

Beyond its role in catalysis, this compound can act as a ligand to form coordination complexes with various metal ions. The oxygen atom of the P=O group serves as the primary coordination site.[6] The coordination behavior is influenced by the steric bulk of the three pyrrolidine rings.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent.

General Experimental Workflow:

Caption: Workflow for synthesizing metal complexes.

The resulting complexes can be characterized by various analytical techniques, including X-ray crystallography, NMR spectroscopy, and IR spectroscopy, to determine their structure and bonding.

Biological Activity

Some phosphoric triamides have been investigated for their biological activities. For instance, Tris(N,N-tetramethylene)phosphoric Acid Triamide, a synonym for this compound, has been noted as a competitive inhibitor of horse serum butyrylcholinesterase.[2] However, extensive research into the broader biological activities and potential applications in drug development for this specific compound is limited.

Conclusion

This compound is an organophosphorus compound with established synthetic routes and potential applications in catalysis and coordination chemistry. While its historical discovery is not prominently documented, its chemistry aligns with the broader development of phosphoric triamides. This guide has provided a consolidated overview of its properties, synthesis, and potential uses, aiming to serve as a valuable technical resource for researchers. Further exploration of its catalytic activity with a wider range of substrates and its coordination behavior with different metals could unveil new and valuable applications for this compound.

References

- 1. 1,1',1''-Phosphinylidynetris(pyrrolidine) | C12H24N3OP | CID 80866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tris(pyrrolidinophosphine) oxide | 6415-07-2 [chemicalbook.com]

- 3. The First Phosphine Oxide Ligand Precursors for Transition Metal Catalyzed Cross-Coupling Reactions: C-C, C-N, and C-S Bond Formation on Unactivated Aryl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transition metal complexes of phosphine oxides - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety and Handling of Tri(pyrrolidin-1-yl)phosphine oxide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Tri(pyrrolidin-1-yl)phosphine oxide (CAS No. 6415-07-2), a compound utilized in various scientific research applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a chemical reagent with the molecular formula C12H24N3OP.[1] It is also known by its synonym, Tris(N,N-tetramethylene)phosphoric Triamide.[1][2] Proper identification is the first step in ensuring safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 6415-07-2 | [1][3] |

| EC Number | 229-118-2 | [1] |

| Molecular Formula | C12H24N3OP | [1] |

| Molecular Weight | 241.31 g/mol | |

| Physical Form | Liquid | [4] |

| Boiling Point | 389.9°C at 760 mmHg | [4] |

| Flash Point | 112.8°C | [4] |

| Purity | ≥97% | [3][4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides specific warnings associated with this compound.

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Pictogram | GHS07 | Harmful | [4] |

| Signal Word | Warning | [4] | |

| Hazard Statements | H302 | Harmful if swallowed. | [4][5] |

| H315 | Causes skin irritation. | [4][5] | |

| H319 | Causes serious eye irritation. | [4][5] | |

| H335 | May cause respiratory irritation. | [4][5] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [4][5] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | [4][6] | |

| P270 | Do not eat, drink or smoke when using this product. | [4] | |

| P271 | Use only outdoors or in a well-ventilated area. | [4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [4][6] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] | |

| P330 | Rinse mouth. | [4] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | [4] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4] | |

| P405 | Store locked up. | [4] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [4] |

Experimental Protocols and Methodologies

Detailed experimental protocols for the use of this compound are specific to the intended research application (e.g., as a ligand in catalysis or in organic synthesis) and are not detailed in safety-focused literature.[7] Researchers must consult relevant scientific literature for specific methodologies and conduct a thorough risk assessment before beginning any new experiment.

Safe Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and risk.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of vapors.[1]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Wear appropriate personal protective equipment (PPE), as detailed in Section 5.

-

Keep away from heat and sources of ignition.[8]

Storage:

-

Store in a cool, dry, and well-ventilated place.[9]

-

Keep the container tightly closed.[5]

-

Recommended storage temperature is 4°C, protected from light, and stored under nitrogen.[3][4]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield may be required in situations with a higher risk of splashing.[1]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1] Protective boots may be necessary for larger-scale operations.[1]

-

Respiratory Protection: If working outside of a fume hood or if vapor generation is likely, use a vapor respirator.[1] All respirator use must comply with local and national regulations.[1]

Emergency Procedures

In the event of an emergency, follow these first aid and spill response measures.

First Aid Measures:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person feels unwell, seek medical advice.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin with plenty of water.[1] If skin irritation occurs, get medical attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, seek medical attention.[1]

-

Ingestion: Rinse mouth with water.[1] If the person feels unwell, seek medical advice.[1]

Spill and Leak Response:

-

Evacuate personnel from the spill area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Absorb the spilled material with an inert absorbent material such as dry sand, earth, or sawdust.[1]

-

Collect the absorbed material into a suitable, labeled container for disposal.[1]

-

For large spills, contain the spill by bunding.[1]

-

Dispose of the waste in accordance with local, state, and federal regulations.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, foam, water spray, or carbon dioxide.[1]

-

Unsuitable Extinguishing Media: Avoid using solid streams of water.[1]

-

Specific Hazards: The compound may decompose upon combustion or at high temperatures to produce poisonous fumes, including carbon oxides, nitrogen oxides (NOx), and phosphorus oxides.[1][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling and use of this compound in a research setting.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | 6415-07-2 [sigmaaldrich.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. fishersci.com [fishersci.com]

- 7. Buy this compound | 6415-07-2 [smolecule.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. chemicalbook.com [chemicalbook.com]

A Technical Guide to 1-dipyrrolidin-1-ylphosphorylpyrrolidine: A Cholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-dipyrrolidin-1-ylphosphorylpyrrolidine, also known by its common name Tri(pyrrolidin-1-yl)phosphine oxide. The document details its chemical properties, its primary application as a butyrylcholinesterase inhibitor, and a detailed experimental protocol for assessing its inhibitory activity.

Chemical Identity and Properties

1-dipyrrolidin-1-ylphosphorylpyrrolidine is an organophosphorus compound. Its chemical identity and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-dipyrrolidin-1-ylphosphorylpyrrolidine[1][2] |

| Synonyms | This compound, Tris(pyrrolidinophosphine) oxide, Tris(N,N-tetramethylene)phosphoric triamide[3][4][5][6] |

| CAS Number | 6415-07-2[1][3][5][6][7] |

| Molecular Formula | C₁₂H₂₄N₃OP[1][3][7] |

| Molecular Weight | 257.32 g/mol [3][6][7] |

| Appearance | Colorless to brown clear liquid[6] |

| Boiling Point | 140-142 °C at 0.1 mmHg[6] |

| Density | 1.120 g/mL at 20 °C[6] |

| Solubility | Enhanced solubility due to pyrrolidine (B122466) substituents[4] |

| SMILES | C1CCN(C1)P(=O)(N2CCCC2)N3CCCC3[1][2] |

Applications in Scientific Research and Drug Development

The primary area of interest for 1-dipyrrolidin-1-ylphosphorylpyrrolidine in drug development lies in its activity as a cholinesterase inhibitor. Specifically, it has been identified as a competitive inhibitor of horse serum butyrylcholinesterase (BChE)[6]. BChE is a key enzyme in the breakdown of choline (B1196258) esters and is a therapeutic target in several neurological conditions, including Alzheimer's disease.

Beyond its role as an enzyme inhibitor, this compound also finds applications in other areas of chemical research:

-

Ligand in Coordination Chemistry : The presence of a phosphorus atom and lone pairs on the nitrogen atoms allows it to act as a versatile ligand for metal complexes.[4]

-

Reagent in Organic Synthesis : It is utilized as a reagent or catalyst in various organic reactions.[8]

-

Catalysis : Its ability to coordinate with metal ions makes it useful for enhancing the reactivity of catalysts.[8]

Experimental Protocol: Butyrylcholinesterase Inhibition Assay

The inhibitory activity of 1-dipyrrolidin-1-ylphosphorylpyrrolidine on butyrylcholinesterase can be determined using a modified Ellman's method. This colorimetric assay measures the activity of BChE by detecting the product of the enzymatic reaction.

Principle: Butyrylcholinesterase hydrolyzes a substrate, such as butyrylthiocholine, to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor will reduce the rate of this color change.

Materials and Reagents:

-

Recombinant human Butyrylcholinesterase (BChE)

-

1-dipyrrolidin-1-ylphosphorylpyrrolidine (test inhibitor)

-

Butyrylthiocholine (BTC) or Propionylthiocholine (PTC) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

96-well microtiter plates

-

Microplate reader

Experimental Workflow:

Detailed Procedure:

-

Reagent Preparation:

-

Prepare a 100 mM phosphate buffer (pH 7.4).

-

Prepare a stock solution of DTNB (e.g., 2 mM in the phosphate buffer).

-

Prepare a stock solution of the substrate, BTC or PTC (e.g., 10 mM in the phosphate buffer).

-

Prepare a working solution of BChE in the phosphate buffer. The final concentration will depend on the specific activity of the enzyme lot.

-

Prepare serial dilutions of 1-dipyrrolidin-1-ylphosphorylpyrrolidine in the appropriate solvent (e.g., DMSO), and then dilute further in the phosphate buffer.

-

-

Assay Setup:

-

In a 96-well microtiter plate, add the following to each well in the specified order:

-

40 µL of 100 mM phosphate buffer (pH 7.4).

-

10 µL of the test inhibitor at various concentrations or the vehicle control.

-

50 µL of DTNB solution (final concentration of 0.5 mM is common).

-

-

Include wells for a negative control (no enzyme) and a positive control (enzyme with no inhibitor).

-

-

Enzyme Addition and Incubation:

-

Add 10 µL of the diluted BChE solution to each well (except the negative control).

-

Incubate the plate for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 100 µL of the substrate solution (BTC or PTC) to each well.

-

Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (kinetic mode) for a specified duration (e.g., 20 minutes).

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Safety Information

1-dipyrrolidin-1-ylphosphorylpyrrolidine is harmful if swallowed and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. content.abcam.com [content.abcam.com]

- 3. 1,1',1''-Phosphinylidynetris(pyrrolidine) | C12H24N3OP | CID 80866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 6415-07-2 [smolecule.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Tris(pyrrolidinophosphine) oxide | 6415-07-2 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. Tris(1-pyrrolidinyl)phosphine 97 5666-12-6 [sigmaaldrich.com]

A Technical Guide to Tri(pyrrolidin-1-yl)phosphine oxide: Properties, Synthesis, and Chemical Mechanisms

For Researchers, Chemists, and Material Scientists

Introduction

Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) is an organophosphorus compound with the chemical formula C₁₂H₂₄N₃OP.[1] It is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine (B122466) rings.[1] Contrary to what its name might imply in a biological context, TPPO is not a therapeutic agent with a pharmacological mechanism of action. Instead, its utility and "mechanism of action" are understood within the realms of organic and inorganic chemistry.

This technical guide provides a comprehensive overview of TPPO, focusing on its chemical properties, synthesis, and its mechanistic roles in chemical reactions, particularly as a ligand in coordination chemistry and catalysis.[1][2] The information is intended for professionals in chemical research and development.

Core Chemical Properties and Data

TPPO is typically a colorless to brown clear liquid.[3] Its unique structure, featuring a polar phosphine (B1218219) oxide group and three nitrogen-containing pyrrolidine rings, imparts specific chemical characteristics that are valuable in synthesis.[1] The pyrrolidine substituents enhance its solubility and reactivity compared to other phosphine oxides.[1] The key mechanism of its chemical action is its function as a versatile ligand for metal ions, stemming from the Lewis basicity of the lone pair electrons on the nitrogen atoms and the polar P=O group.[1][2] This allows it to form stable coordination complexes with various metals, thereby modifying the metal center's reactivity and catalytic activity.[2]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄N₃OP | [1][3][4] |

| Molecular Weight | 257.31 - 257.32 g/mol | [1][3][4][5] |

| CAS Number | 6415-07-2 | [1][3][5][6] |

| Appearance | Colorless to Brown Clear Liquid | [3] |

| Boiling Point | 140-142 °C at 0.1 mmHg; 389.9 °C at 760 mmHg | [3][5][6] |

| Density | 1.120 g/mL at 20 °C | [3][6] |

| Refractive Index (n²⁰/D) | 1.514 | [3] |

| Flash Point | 112.8 - 113 °C | [3][5] |

| pKa (Predicted) | 6.89 ± 0.20 | [3] |

| Topological Polar Surface Area (TPSA) | 26.79 Ų | [4] |

| logP (Predicted) | 2.3819 | [4] |

Mechanism of Action in Chemical Synthesis

The primary "mechanism of action" for TPPO in a chemical context is its role as a ligand in organometallic chemistry and catalysis.[1][2][6]

1. Ligand and Coordination Chemistry: The lone pairs on the three nitrogen atoms and the oxygen of the phosphine oxide group make TPPO a potent Lewis base.[1] This allows it to coordinate with metal centers, forming stable complexes.[2] This coordination is fundamental to its application, as it can stabilize metal ions, influence their electronic properties, and control their reactivity in catalytic cycles.[1][2]

2. Catalysis: In catalytic reactions, TPPO can act as an ancillary ligand. The mechanism involves the formation of a metal-TPPO complex which then participates in the catalytic cycle.[2] For example, in cross-coupling or hydrogenation reactions, the ligand can influence the rates of oxidative addition, transmetalation, and reductive elimination steps by modifying the steric and electronic environment of the metal catalyst.[2]

Below is a conceptual diagram illustrating the role of a phosphine oxide ligand like TPPO in a generic catalytic cycle.

Caption: A generic catalytic cycle where TPPO acts as a stabilizing ligand.

Experimental Protocols

Synthesis of this compound

Several methods are available for the synthesis of TPPO.[1] The choice of method may depend on the available starting materials and desired scale.

Method 1: Oxidation of Tris(pyrrolidin-1-yl)phosphine This is a common method involving the oxidation of the corresponding phosphine.[1]

-

Reactants: Tris(pyrrolidin-1-yl)phosphine, Hydrogen Peroxide (H₂O₂).

-

Procedure:

-

Dissolve Tris(pyrrolidin-1-yl)phosphine in a suitable organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Add a solution of hydrogen peroxide (e.g., 30% aqueous solution) dropwise to the stirred phosphine solution. The reaction is exothermic and should be controlled.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or ³¹P NMR).

-

Perform an aqueous workup to remove any unreacted peroxide and water-soluble byproducts. Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude TPPO.

-

Purify the product by vacuum distillation or column chromatography.

-

Method 2: Direct Phosphination This method builds the molecule from phosphorus trichloride (B1173362) and pyrrolidine.[1]

-

Reactants: Phosphorus trichloride (PCl₃), Pyrrolidine, a non-nucleophilic base (e.g., triethylamine), followed by an oxidizing agent.

-

Procedure:

-

Combine pyrrolidine and a non-nucleophilic base in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice or dry ice/acetone bath.

-

Slowly add phosphorus trichloride to the cooled, stirred solution.

-

After the formation of the intermediate tris(pyrrolidin-1-yl)phosphine, perform an in-situ oxidation step, for example, by bubbling dry air or oxygen through the solution or by adding a suitable oxidizing agent.

-

Filter the reaction mixture to remove the hydrochloride salt of the base.

-

Isolate and purify the resulting TPPO as described in Method 1.

-

The following diagram outlines the workflow for the synthesis and purification of TPPO.

Caption: Workflow for the synthesis and purification of TPPO.

Applications and Safety

Applications:

-

Ligand for Catalysis: TPPO is primarily explored for its use as a ligand in transition metal-catalyzed reactions, such as cross-coupling, hydrogenation, and C-H activation.[2]

-

Reagent in Organic Synthesis: It can be used as a reagent or catalyst in various organic transformations.[2]

-

Research Tool: It serves as a tool in academic and industrial research for studying reaction mechanisms and developing new synthetic methodologies.[1]

-

Electrochemistry: It has been used in specific applications like sodium- and ammonia-free Birch reductions by electroreduction.

Safety and Handling: TPPO is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3][5] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[3] It should be stored in an inert atmosphere, at room temperature or refrigerated, and protected from light.[3][5] It may react with strong oxidizing agents.[1]

References

Theoretical Analysis of Tri(pyrrolidin-1-yl)phosphine oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(pyrrolidin-1-yl)phosphine oxide (TPPO) is an organophosphorus compound with potential applications in coordination chemistry and as a ligand in catalysis.[1] Its molecular structure, characterized by a central phosphoryl group bonded to three pyrrolidine (B122466) rings, imparts unique electronic and steric properties that are of significant interest in theoretical and experimental studies. This technical guide provides a comprehensive overview of the known theoretical and experimental data for TPPO, outlines established computational methodologies for its in-depth study, and proposes a detailed workflow for its theoretical characterization.

Physicochemical and Computed Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₄N₃OP | [2] |

| Molecular Weight | 257.32 g/mol | [2] |

| CAS Number | 6415-07-2 | [2] |

| Boiling Point | 140-142 °C at 0.1 mmHg | |

| Density | 1.120 g/mL at 20 °C | |

| Refractive Index (n20/D) | 1.514 | |

| Flash Point | 113 °C | |

| Topological Polar Surface Area (TPSA) | 26.79 Ų | [2] |

| logP (octanol-water partition coefficient) | 2.3819 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 3 | [2] |

Theoretical Studies on Phosphine (B1218219) Oxides: A Methodological Overview

Theoretical and computational chemistry provide powerful tools to investigate the electronic structure, bonding, and reactivity of phosphine oxides. Density Functional Theory (DFT) is a commonly employed method for these studies due to its balance of accuracy and computational cost.

The Nature of the P=O Bond

The nature of the phosphorus-oxygen double bond in phosphine oxides has been a subject of theoretical interest. Ab initio calculations suggest that the bond is more accurately described as a dative or polar covalent bond (R₃P⁺-O⁻) rather than a true double bond involving d-orbitals on phosphorus. This understanding is supported by molecular orbital theory, which attributes the short P-O bond length to the donation of lone pair electrons from oxygen p-orbitals into the antibonding orbitals of the phosphorus-substituent bonds.

Computational Approaches

Common computational approaches for studying phosphine oxides include:

-

Geometry Optimization: Determining the lowest energy conformation of the molecule.

-

Vibrational Frequency Analysis: Calculating the infrared (IR) and Raman spectra to identify characteristic vibrational modes and to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface.

-

Molecular Orbital (MO) Analysis: Investigating the distribution and energies of the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity and electronic properties.

-

Natural Bond Orbital (NBO) Analysis: Analyzing the charge distribution and bonding interactions within the molecule.

Proposed Workflow for Theoretical Study of this compound

The following diagram outlines a comprehensive workflow for a detailed theoretical investigation of this compound, integrating computational and experimental approaches.

Caption: A proposed workflow for the integrated theoretical and experimental study of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and theoretical study of this compound are not extensively documented in publicly available literature. However, general synthetic routes and analytical procedures applicable to phosphine oxides can be adapted.

Synthesis of this compound

A common method for the synthesis of tertiary phosphine oxides is the oxidation of the corresponding tertiary phosphine.

Protocol: Oxidation of Tri(pyrrolidin-1-yl)phosphine

-

Reactants: Tri(pyrrolidin-1-yl)phosphine, Oxidizing agent (e.g., hydrogen peroxide, air).

-

Solvent: A suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Procedure:

-

Dissolve Tri(pyrrolidin-1-yl)phosphine in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add the oxidizing agent to the solution at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction progress using an appropriate analytical technique (e.g., ³¹P NMR spectroscopy). A shift in the ³¹P NMR signal will indicate the formation of the phosphine oxide.

-

Upon completion, quench the reaction if necessary (e.g., for peroxide oxidation).

-

Isolate the product by removing the solvent under reduced pressure.

-

Purify the crude product using techniques such as column chromatography or recrystallization.

-

-

Characterization: Confirm the identity and purity of the synthesized this compound using NMR spectroscopy (¹H, ¹³C, ³¹P), mass spectrometry, and infrared spectroscopy.

Computational Protocol for DFT Calculations

The following outlines a general protocol for performing DFT calculations on this compound.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Input Structure: Build the initial 3D structure of this compound.

-

Level of Theory: Select a suitable DFT functional and basis set. A common choice for initial studies is the B3LYP functional with the 6-31G(d) basis set. For more accurate results, larger basis sets such as 6-311+G(d,p) can be employed.

-

Calculation Type:

-

Perform a geometry optimization (Opt) to find the minimum energy structure.

-

Follow with a frequency calculation (Freq) at the same level of theory to confirm the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra.

-

-

Analysis:

-

Visualize the optimized geometry and analyze bond lengths, bond angles, and dihedral angles.

-

Visualize the calculated vibrational modes and compare them with experimental IR and Raman spectra.

-

Analyze the output files to obtain information on molecular orbitals (HOMO, LUMO), Mulliken or NBO charges, and other electronic properties.

-

-

Conclusion

While specific theoretical studies on this compound are limited, this guide provides a framework for its comprehensive investigation. The provided physicochemical data serves as a starting point, and the outlined theoretical and experimental workflows offer a roadmap for researchers to elucidate the structural, electronic, and reactive properties of this intriguing molecule. Such studies will be invaluable for understanding its potential applications in catalysis, materials science, and drug development.

References

- 1. A theoretical study of the electronic structure of phosphine oxide and trimethylphosphine oxide and the donor–acceptor properties of phosphine and trimethylphosphine - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 2. chemscene.com [chemscene.com]

Tri(pyrrolidin-1-yl)phosphine oxide: An In-depth Technical Guide on Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and potential degradation pathways of tri(pyrrolidin-1-yl)phosphine oxide, a versatile organophosphorus compound. Drawing upon available data and established principles of phosphine (B1218219) oxide chemistry, this document aims to equip researchers with the necessary knowledge for its appropriate handling, storage, and application in sensitive experimental settings.

Core Stability Profile

This compound (TPPO) is a tertiary phosphine oxide characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to three pyrrolidine (B122466) rings. The P=O bond in phosphine oxides is inherently strong and polar, contributing to the general stability of this class of compounds.[1] However, the P-N bonds introduce potential sites for hydrolytic degradation.

Available data indicates that this compound is stable under standard storage conditions.[2] Suppliers recommend storing the compound at 4°C, under an inert atmosphere, and protected from light to ensure its integrity.[3][4]

Table 1: Physicochemical and Stability-Related Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6415-07-2 | [2][3][4] |

| Molecular Formula | C₁₂H₂₄N₃OP | [3][4] |

| Molecular Weight | 257.32 g/mol | [3][4] |

| Physical Form | Liquid | [3][5] |

| Boiling Point | 389.9°C at 760 mmHg | [3] |

| Storage Conditions | 4°C, protect from light, stored under nitrogen | [3][4] |

| Incompatible Materials | Oxidizing agents | [2] |

| Hazardous Decomposition Products | Carbon dioxide, Carbon monoxide, Nitrogen oxides (NOx), Phosphorus oxides | [2] |

Potential Degradation Pathways

Hydrolytic Degradation

The P-N bonds in this compound are susceptible to hydrolysis, particularly under acidic or basic conditions. This cleavage would likely result in the formation of pyrrolidine and phosphoric acid-derived species. The rate of hydrolysis is expected to be pH-dependent.

A plausible mechanism for the hydrolysis of a phosphine oxide with P-N bonds would involve protonation of the nitrogen atom in acidic conditions or nucleophilic attack by a hydroxide (B78521) ion on the phosphorus atom in basic conditions, leading to the cleavage of the P-N bond.

Thermal Decomposition

Thermogravimetric analysis (TGA) of related aminophosphine (B1255530) oxides has shown that these compounds undergo thermal decomposition at elevated temperatures.[6] For this compound, thermal stress is expected to lead to the breakdown of the pyrrolidine rings and cleavage of the P-N bonds, ultimately generating gaseous products such as carbon dioxide, carbon monoxide, and nitrogen oxides, along with phosphorus oxides.[2]

Oxidative Degradation